molecular formula C12H16F3NO B13974106 (R)-1-[3-(trifluoromethoxy)phenyl]pentylamine

(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine

Katalognummer: B13974106
Molekulargewicht: 247.26 g/mol
InChI-Schlüssel: CMNWSPZGMODYAX-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-[3-(trifluoromethoxy)phenyl]pentylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[3-(trifluoromethoxy)phenyl]pentylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and ®-1-pentylamine.

    Condensation Reaction: The aldehyde group of 3-(trifluoromethoxy)benzaldehyde reacts with the amine group of ®-1-pentylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-1-[3-(trifluoromethoxy)phenyl]pentylamine.

Industrial Production Methods

In an industrial setting, the synthesis of ®-1-[3-(trifluoromethoxy)phenyl]pentylamine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-[3-(trifluoromethoxy)phenyl]pentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-[3-(trifluoromethoxy)phenyl]pentylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Chemical Biology: Researchers use the compound to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound is explored for its use in various industrial processes, including the synthesis of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of ®-1-[3-(trifluoromethoxy)phenyl]pentylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-[3-(trifluoromethyl)phenyl]pentylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    ®-1-[3-(methoxy)phenyl]pentylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    ®-1-[3-(fluoro)phenyl]pentylamine: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

®-1-[3-(trifluoromethoxy)phenyl]pentylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H16F3NO

Molekulargewicht

247.26 g/mol

IUPAC-Name

(1R)-1-[3-(trifluoromethoxy)phenyl]pentan-1-amine

InChI

InChI=1S/C12H16F3NO/c1-2-3-7-11(16)9-5-4-6-10(8-9)17-12(13,14)15/h4-6,8,11H,2-3,7,16H2,1H3/t11-/m1/s1

InChI-Schlüssel

CMNWSPZGMODYAX-LLVKDONJSA-N

Isomerische SMILES

CCCC[C@H](C1=CC(=CC=C1)OC(F)(F)F)N

Kanonische SMILES

CCCCC(C1=CC(=CC=C1)OC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.